molecular formula C9H7ClO3S B2386539 [(2-Chlorobenzoyl)thio]acetic acid CAS No. 931374-37-7

[(2-Chlorobenzoyl)thio]acetic acid

Cat. No.: B2386539
CAS No.: 931374-37-7
M. Wt: 230.66
InChI Key: VTGMOEUGKKXVRC-UHFFFAOYSA-N
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Description

[(2-Chlorobenzoyl)thio]acetic acid is an organic compound that features a thioester functional group attached to a chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorobenzoyl)thio]acetic acid typically involves the acylation of thiols. One common method is the reaction of 2-chlorobenzoyl chloride with thioglycolic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorobenzoyl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

[(2-Chlorobenzoyl)thio]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Chlorobenzoyl)thio]acetic acid involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is particularly useful in enzyme inhibition studies, where the compound can act as a substrate mimic.

Comparison with Similar Compounds

Similar Compounds

    Thioacetic acid: Similar in structure but lacks the chlorobenzoyl group.

    Benzoylthioacetic acid: Similar but without the chlorine atom on the benzoyl group.

    Chlorobenzoyl chloride: Similar but lacks the thioester group.

Uniqueness

[(2-Chlorobenzoyl)thio]acetic acid is unique due to the presence of both the chlorobenzoyl and thioester functional groups

Properties

IUPAC Name

2-(2-chlorobenzoyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-7-4-2-1-3-6(7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGMOEUGKKXVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)SCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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